1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone
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Description
1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone is a versatile chemical compound used extensively in scientific research for its multifaceted applications. It is also known by other names such as 2-Acetyl-1,2,3,4-tetrahydro-8-isoquinolinol and 1-(8-Hydroxy-3,4-dihydro-2(1H)-isoquinolinyl)ethanone .
Scientific Research Applications
Insights into 8-Hydroxyquinolines
The compound is related to the broader family of 8-hydroxyquinolines, which have garnered significant attention for their medicinal properties. Gupta, Luxami, and Paul (2021) highlight the importance of 8-hydroxyquinoline derivatives in detecting metal ions and their substantial biological activities. These activities span across treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives position them as promising candidates for developing potent drug molecules for a variety of therapeutic targets, including anti-proliferative, anti-microbial, anti-fungal, and anti-viral treatments, as well as for neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).
Industrial Synthesis and Applications
Exploring the industrial synthesis of papaverine, an isoquinoline derivative, Luk’yanov, Onoprienko, and Zasosov (1972) delve into various methods like the Bischler-Napieralski reaction and its modifications. This study underscores the synthetic versatility of isoquinoline derivatives, opening avenues for pharmacological applications (Luk’yanov, Onoprienko, & Zasosov, 1972).
Antimalarial and Antitumor Applications
Strother et al. (1981) discuss the metabolism of 8-aminoquinoline antimalarial agents, illustrating the biochemical transformations these compounds undergo and their implications for therapeutic use. The study highlights the complexity of using such compounds in medicine, particularly in treating malaria and their potential toxic effects on erythrocytes in glucose-6-phosphate dehydrogenase deficient patients (Strother, Fraser, Allahyari, & Tilton, 1981).
Therapeutic Patents and Innovation
Singh and Shah (2017) review patents related to the therapeutic applications of tetrahydroisoquinolines, a related scaffold, emphasizing their role in cancer and central nervous system disorders. This review signals the ongoing innovation and potential of isoquinoline derivatives in drug discovery (Singh & Shah, 2017).
properties
IUPAC Name |
1-(8-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-6-5-9-3-2-4-11(14)10(9)7-12/h2-4,14H,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWXEAAIIQCQFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696755 |
Source
|
Record name | 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone | |
CAS RN |
140865-97-0 |
Source
|
Record name | 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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